Product packaging for 1,2-Di([1,1'-binaphthalen]-4-yl)benzene(Cat. No.:CAS No. 522630-12-2)

1,2-Di([1,1'-binaphthalen]-4-yl)benzene

Cat. No.: B14227643
CAS No.: 522630-12-2
M. Wt: 582.7 g/mol
InChI Key: RIXKUEFYRBIUOF-UHFFFAOYSA-N
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Description

1,2-Di([1,1'-binaphthalen]-4-yl)benzene is an advanced organic compound designed for cutting-edge research applications, particularly in the fields of materials science and asymmetric catalysis. This molecule features a central benzene core rigidly linked to two [1,1'-binaphthalen]-4-yl groups, creating an extended, conjugated aromatic system. Such a structure is highly sought after in the development of novel organic light-emitting diodes (OLEDs), where it can serve as a host or emissive material in the fluorescent layers due to its potential for efficient charge transport and tunable photophysical properties . The compound's design draws from the well-established utility of biaryl scaffolds, which are fundamental building blocks in synthetic organic chemistry and natural products. The [1,1'-binaphthalene] moiety, in particular, is renowned for its axial chirality and role in atropisomerism, which is crucial for creating stereoselective environments. This makes derivatives like this compound valuable as chiral ligands or precursors in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds to create functionalized biaryl structures . Researchers can leverage this compound to synthesize complex, multifunctional molecules for pharmaceutical development and other high-value chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H30 B14227643 1,2-Di([1,1'-binaphthalen]-4-yl)benzene CAS No. 522630-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

522630-12-2

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

1-naphthalen-1-yl-4-[2-(4-naphthalen-1-ylnaphthalen-1-yl)phenyl]naphthalene

InChI

InChI=1S/C46H30/c1-3-17-33-31(13-1)15-11-25-35(33)43-27-29-45(39-21-7-5-19-37(39)43)41-23-9-10-24-42(41)46-30-28-44(38-20-6-8-22-40(38)46)36-26-12-16-32-14-2-4-18-34(32)36/h1-30H

InChI Key

RIXKUEFYRBIUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)C5=CC=CC=C5C6=CC=C(C7=CC=CC=C76)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1,2 Di 1,1 Binaphthalen 4 Yl Benzene

Retrosynthetic Analysis of the 1,2-Di([1,1'-binaphthalen]-4-yl)benzene Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the most strategic disconnections are the carbon-carbon bonds between the central benzene (B151609) ring and the two binaphthyl units. This approach simplifies the complex structure into more readily available or synthetically accessible precursors.

The key disconnection points are the C-C bonds at the 1 and 2 positions of the central benzene ring. This leads to a dihalogenated benzene derivative, such as 1,2-dihalobenzene, and a suitable organometallic or boronic acid derivative of 1,1'-binaphthalene. This retrosynthetic pathway is primarily based on the principles of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of aryl-aryl bonds.

Specifically, a double Suzuki-Miyaura cross-coupling reaction emerges as a highly plausible synthetic strategy. This would involve the reaction of a 1,2-dihalobenzene (e.g., 1,2-dibromobenzene (B107964) or 1,2-diiodobenzene) with two equivalents of a 4-substituted [1,1'-binaphthalene] boronic acid or boronic ester. The choice of the binaphthyl precursor would be crucial for the success of the synthesis, with the boronic acid derivative offering a good balance of reactivity and stability.

An alternative, though likely more challenging, disconnection could involve a double Negishi or Stille coupling, utilizing organozinc or organotin derivatives of the binaphthyl moiety, respectively. However, the Suzuki-Miyaura coupling is often preferred due to the generally lower toxicity and higher functional group tolerance of the organoboron reagents.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, the development of synthetic pathways for this compound would heavily rely on modern cross-coupling technologies.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Constructing the Benzene-Binaphthalene Linkages

The cornerstone for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

The proposed forward synthesis would entail the reaction of 1,2-dihalobenzene with two equivalents of [1,1'-binaphthalen]-4-ylboronic acid. The synthesis of the requisite [1,1'-binaphthalen]-4-ylboronic acid can be achieved from 4-bromo-[1,1'-binaphthalene] via a lithium-halogen exchange followed by quenching with a trialkyl borate.

The double Suzuki-Miyaura coupling on a 1,2-dihalobenzene with a sterically demanding boronic acid like [1,1'-binaphthalen]-4-ylboronic acid is expected to be challenging due to severe steric hindrance around the reaction centers. This steric congestion can significantly hinder the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Therefore, the choice of catalyst, ligand, and reaction conditions is paramount for achieving a successful synthesis. The synthesis of tetra-ortho-substituted biaryls, which share a similar steric challenge, has been a subject of intense research, and the methodologies developed in that context can be adapted for the synthesis of the target molecule.

Exploration of Alternative Synthetic Routes to this compound

Another potential route could involve the use of organolithium or Grignard reagents derived from 4-halo-[1,1'-binaphthalene] in a Kumada or Negishi-type coupling. However, the high reactivity of these organometallic species might lead to side reactions and lower functional group tolerance.

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The successful synthesis of this compound via a double Suzuki-Miyaura coupling would necessitate careful optimization of various reaction parameters to overcome the significant steric hindrance.

Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical. For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have shown efficacy in challenging cross-coupling reactions.

Base and Solvent: The choice of base is also crucial for the efficiency of the transmetalation step. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly used. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to facilitate the dissolution of the inorganic base. Anhydrous conditions with organic-soluble bases like potassium tert-butoxide might also be effective.

Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures and longer reaction times are likely to be required to drive the reaction to completion. Microwave-assisted heating could be a valuable tool to accelerate the reaction and improve yields.

Below is an interactive data table summarizing plausible reaction conditions for the double Suzuki-Miyaura coupling based on literature for sterically hindered biaryl synthesis.

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd(OAc)2Pd2(dba)3Pd(PPh3)4
Ligand SPhosXPhosRuPhos
Base K3PO4Cs2CO3K2CO3
Solvent Toluene/H2ODioxane/H2ODMF
Temperature (°C) 100-120110130
Hypothetical Yield (%) ModerateGoodModerate to Good

Stereoselective Synthesis and Enantiopurification Protocols for this compound

The this compound molecule possesses multiple elements of chirality. The two [1,1'-binaphthalene] units are axially chiral, and the restricted rotation around the C1-C2 bond of the central benzene ring, due to the bulky binaphthyl substituents, can give rise to atropisomerism. This results in a complex stereochemical landscape with the potential for multiple diastereomers and enantiomers.

The synthesis of a single, enantiomerically pure isomer of this compound would require a highly sophisticated stereoselective synthetic strategy. An atroposelective Suzuki-Miyaura cross-coupling reaction could be a viable approach. This would involve the use of a chiral palladium catalyst, where the chiral ligand would control the stereochemical outcome of the C-C bond formation, leading to an enrichment of one atropisomer. The development of chiral ligands for the enantioselective synthesis of axially chiral biaryls is an active area of research, and ligands such as chiral phosphines or N-heterocyclic carbenes could be employed.

Alternatively, a racemic or diastereomeric mixture of the target compound could be synthesized and then subjected to enantiopurification. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers of complex chiral molecules. By using a chiral stationary phase, it is possible to resolve the different stereoisomers of this compound.

Another approach for obtaining enantiomerically pure material is through diastereomeric resolution. This would involve reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary would then yield the enantiomerically pure target molecule.

Derivatization and Functionalization Strategies of the this compound Skeleton

The this compound skeleton, with its extended aromatic system, offers multiple sites for further derivatization and functionalization. Such modifications can be used to tune the electronic and photophysical properties of the molecule, as well as to introduce new functionalities for applications in materials science and catalysis.

One of the most powerful modern techniques for the functionalization of aromatic compounds is direct C-H activation. This strategy allows for the introduction of various functional groups directly onto the aromatic rings without the need for pre-functionalization (e.g., halogenation). Transition-metal-catalyzed C-H activation could be employed to introduce alkyl, aryl, or other functional groups at specific positions on the binaphthyl or the central benzene rings. The regioselectivity of such reactions would be a key challenge, potentially guided by the steric and electronic properties of the substrate. For instance, functionalization at the less sterically hindered positions of the binaphthyl units could be favored. Research on the regioselective C-H functionalization of naphthalenes provides a basis for predicting the likely sites of reaction. nih.gov

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could also be used to introduce functional groups onto the aromatic framework. The regioselectivity of these reactions would be influenced by the directing effects of the existing aryl substituents. It is plausible that substitution would occur at the electronically richest and sterically most accessible positions of the binaphthyl moieties. Specifically, functionalization at the 4'-position of the binaphthyl units could be a viable strategy. Studies on the synthesis and functions of binaphthyl derivatives with comprehensive introduction of various groups, such as phenylethynyl groups, at different positions provide valuable insights into the reactivity of the binaphthyl skeleton. chemrxiv.org

The introduction of functional groups at the 2,2'-positions of the binaphthyl units is also a well-established strategy in the chemistry of binaphthyls and could be applied to the target molecule, provided that the starting materials are appropriately substituted.

Stereochemical and Conformational Analysis of 1,2 Di 1,1 Binaphthalen 4 Yl Benzene

Analysis of Inherent Chirality and Atropisomerism within the [1,1'-Binaphthalene] Moieties

The fundamental source of chirality in 1,2-Di([1,1'-binaphthalen]-4-yl)benzene originates from the two [1,1'-binaphthalene] units. Atropisomerism in biaryl systems like 1,1'-binaphthyl arises from hindered rotation around the single bond connecting the two naphthalene (B1677914) rings. This restricted rotation is due to steric hindrance between the substituents at the ortho positions (2, 2', 8, and 8' positions) of the naphthalene rings. When this rotational barrier is high enough to allow for the isolation of distinct, non-interconverting rotational isomers (rotamers) at room temperature, these isomers are known as atropisomers.

The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier. For the parent, unsubstituted 1,1'-binaphthyl, the barrier to racemization is sufficiently high to allow for the separation of enantiomers, though interconversion can occur at elevated temperatures. The introduction of substituents, particularly at the 2, 2', 8, and 8' positions, dramatically increases this barrier. nih.gov

Conformational Preferences and Dynamics of the this compound System

Rotation around the C1-C1' bonds of each binaphthyl unit: This is the highest energy barrier and defines the atropisomeric configuration. The dihedral angle between the two naphthalene rings in each binaphthyl unit is typically around 90 degrees in the ground state.

Rotation of the entire molecule: As a whole, the molecule will adopt a conformation that minimizes steric clashes between the hydrogen atoms on the adjacent naphthalene rings and the benzene (B151609) linker.

Dynamic NMR spectroscopy would be a powerful tool to study the conformational dynamics of this system, potentially revealing information about the rotational barriers around the various single bonds.

Solid-State Structural Elucidation of this compound and Its Derivatives through X-ray Crystallography

While no specific X-ray crystallographic data for this compound has been found, analysis of related structures in the Cambridge Structural Database (CSD) provides insights into the likely solid-state packing. For chiral, atropisomeric molecules, the solid-state packing is of particular interest.

Enantiomerically pure samples of atropisomeric biaryls will crystallize in chiral space groups. The crystal packing is often governed by intermolecular interactions such as C-H···π and π-π stacking interactions, which are prevalent in aromatic systems. The bulky and rigid nature of the binaphthyl units would likely lead to the formation of porous structures or complex interlocked networks in the solid state.

In a racemic mixture, the molecule could crystallize as a racemic compound (with both enantiomers in the unit cell) or undergo spontaneous resolution to form a conglomerate (a physical mixture of enantiomerically pure crystals). The specific packing motif would depend on the subtle balance of intermolecular forces. The conformation adopted in the solid state would represent a low-energy state, providing valuable experimental data to benchmark computational models of the molecule's conformational preferences. The dihedral angles between the naphthalene rings and the orientation of the binaphthyl units relative to the central benzene ring would be key parameters to be determined from such a study.

Investigations into Dynamic Stereochemistry and Interconversion Barriers of Atropisomers

The interconversion between atropisomers is a thermal process that can be studied both experimentally and computationally. The rate of interconversion is dependent on the height of the rotational energy barrier (ΔG‡).

Experimental Approaches:

Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the different stereoisomers. By monitoring the racemization of an enantiomerically enriched sample at different temperatures, the kinetics of the interconversion can be determined, and the activation energy barrier can be calculated.

Dynamic Nuclear Magnetic Resonance (DNMR): For systems with lower rotational barriers, DNMR can be used to study the rates of interconversion. By analyzing the coalescence of signals from the different isomers as the temperature is increased, the energy barrier can be quantified.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping the potential energy surface of rotation around the biaryl axis. By locating the ground state (stable atropisomers) and the transition state for rotation (typically a planar or near-planar conformation), the rotational energy barrier can be calculated. Studies on 1,1'-binaphthyl and its derivatives have shown that DFT methods can provide results in good agreement with experimental data. usu.edu

The primary factor influencing the rotational barrier in 1,1'-binaphthyl systems is the steric size of the substituents at the 2,2' and 8,8' positions. usu.edu Even without substituents at these positions, the parent 1,1'-binaphthyl has a significant rotational barrier. The presence of the large benzene substituents at the 4 and 4' positions in this compound is not expected to drastically increase the barrier to rotation of the individual binaphthyl units, but the steric interaction between the two adjacent binaphthyl groups could lead to a very high barrier for concerted rotation or for rotation around the bonds connecting to the central benzene ring.

Below is a table summarizing typical rotational energy barriers for 1,1'-binaphthyl and a related substituted derivative, which can serve as a reference for the expected range of barriers in the title compound.

CompoundMethodRotational Barrier (kcal/mol)Reference
1,1'-BinaphthylExperimental23.5 - 24.1 researchgate.net
1,1'-Bi-2-naphthol (BINOL)Experimental37.2 - 37.8 researchgate.net
1,1'-BinaphthylDFT Calculation~23 researchgate.net
1,1'-Bi-2-naphthol (BINOL)DFT Calculation~39.3 usu.edu

Coordination Chemistry and Ligand Design Principles for 1,2 Di 1,1 Binaphthalen 4 Yl Benzene

Design Considerations for 1,2-Di([1,1'-binaphthalen]-4-yl)benzene as a Chiral Ligand in Metal Complexes

The design of this compound as a chiral ligand is predicated on several key principles aimed at creating a well-defined and sterically demanding chiral pocket around a coordinated metal ion. The fundamental components of its design are the binaphthyl units and the central benzene (B151609) scaffold.

The chirality of the ligand originates from the atropisomerism of the 1,1'-binaphthyl moieties. Rotation around the C-C bond connecting the two naphthalene (B1677914) rings is restricted, leading to the existence of stable, non-superimposable mirror-image conformers (R and S enantiomers). The large steric hindrance imposed by the bulky naphthalene rings creates a rigid and well-defined three-dimensional structure. This rigidity is crucial for effective stereochemical communication from the ligand to the metal's coordination sphere, which is essential for high enantioselectivity in catalytic reactions. nih.gov

The central 1,2-disubstituted benzene ring acts as a scaffold, holding the two binaphthyl units in a specific spatial arrangement. This ortho-positioning is expected to create a C2-symmetric or pseudo-C2-symmetric environment when coordinated to a metal center. The proximity of the two bulky binaphthyl groups can form a chiral cleft, which can selectively accommodate substrates of a particular chirality or orientation. The electronic properties of the benzene and naphthalene rings, being electron-rich π-systems, can also influence the electronic environment of the metal center through space or through potential weak coordination interactions.

The modular nature of this ligand design allows for systematic tuning of its steric and electronic properties. acs.orgnih.gov Modifications to the binaphthyl units, such as the introduction of electron-donating or electron-withdrawing groups at various positions, could modulate the ligand's electronic character and, consequently, the reactivity of the resulting metal complex. rsc.org Similarly, altering the substitution pattern on the central benzene ring could fine-tune the spatial relationship between the two binaphthyl moieties, thereby adjusting the size and shape of the chiral pocket.

Synthesis and Elucidation of Metal-1,2-Di([1,1'-binaphthalen]-4-yl)benzene Complexes

The synthesis of metal complexes of this compound would likely involve the reaction of the free ligand with a suitable metal precursor. The choice of metal and reaction conditions would be dictated by the desired coordination geometry and the nature of the intended application. Given the ligand's structure, it is plausible that it could coordinate to a variety of transition metals, including but not limited to palladium, rhodium, iridium, ruthenium, and copper, which are commonly used in asymmetric catalysis.

A general synthetic route could involve the reaction of the ligand with a metal salt or a coordination complex with labile ligands. For example, a palladium(II) complex could be synthesized by reacting the ligand with palladium(II) acetate (B1210297) or bis(acetonitrile)palladium(II) chloride. The synthesis would likely be carried out in an inert atmosphere to prevent oxidation of the metal center or the ligand.

The elucidation of the structure of these metal complexes would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the coordination of the ligand to the metal center. Changes in the chemical shifts of the aromatic protons and carbons upon coordination would provide evidence of complex formation. 31P NMR would be relevant if phosphine-functionalized derivatives of the ligand were used.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the complex and confirm its molecular formula.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the complex's structure, including the coordination geometry around the metal center, the bond lengths and angles, and the precise stereochemical arrangement of the binaphthyl units. nih.gov This technique would be crucial for understanding the steric environment created by the ligand.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be essential for confirming the chirality of the synthesized complexes and for studying their chiroptical properties.

A hypothetical reaction for the synthesis of a palladium complex is shown below:

This compound + [PdCl2(CH3CN)2] → [Pd(this compound)Cl2] + 2 CH3CN

Binding Modes, Coordination Geometries, and Stereochemical Influence of the Ligand on the Metal Center

The large and sterically demanding nature of this compound suggests several possible binding modes and coordination geometries. The primary mode of interaction would likely involve the coordination of the π-systems of the aromatic rings to the metal center.

η-Coordination: The benzene and/or naphthalene rings could engage in η-coordination with the metal. Given the ortho-disposition of the binaphthyl groups, a chelating binding mode where two arene units from the same ligand coordinate to the metal is conceivable. This would result in a conformationally restricted and well-defined chiral environment.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two metal centers, with each metal coordinating to one of the binaphthyl moieties. rsc.org

Ancillary Ligand Coordination: The primary coordination could also be through functional groups introduced onto the binaphthyl or benzene rings, with the bulky aromatic framework providing the chiral environment. For instance, phosphine (B1218219) or amine groups could be introduced to create a pincer-type ligand.

The stereochemical influence of the ligand on the metal center is a critical aspect of its design. The atropisomeric chirality of the binaphthyl units can be transferred to the metal's coordination sphere, leading to a chiral-at-metal center. nih.gov The rigid C2-symmetric or pseudo-C2-symmetric arrangement of the binaphthyl groups can effectively block certain coordination sites and create a chiral pocket that dictates the orientation of substrates in a catalytic reaction. This steric control is fundamental to achieving high levels of enantioselectivity. acs.org The specific coordination geometry adopted by the metal (e.g., square planar, tetrahedral, or octahedral) will be influenced by the electronic configuration of the metal and the steric demands of the ligand. nih.gov

Hypothetical Coordination Data for a Palladium(II) Complex

ParameterHypothetical ValueMethod of Determination
Coordination GeometryDistorted Square PlanarX-ray Crystallography
Pd-Arene Centroid Distance2.2 - 2.4 ÅX-ray Crystallography
Dihedral Angle between Binaphthyl Units60 - 80°X-ray Crystallography
CD Signal (λmax)250 - 350 nmCircular Dichroism

Development of Heterogeneous Catalytic Systems Utilizing Immobilized this compound Complexes

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging and costly. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems offers a practical solution to this problem, facilitating catalyst recovery and reuse. u-tokyo.ac.jpchimia.ch

The immobilization of metal complexes of this compound could be achieved through several strategies:

Covalent Anchoring: The ligand could be functionalized with a reactive group (e.g., a silane or a vinyl group) that allows for its covalent attachment to a solid support such as silica, alumina, or a polymer resin. u-tokyo.ac.jp The linker should be sufficiently long and flexible to ensure that the catalytic activity of the metal center is not compromised by interactions with the support.

Non-covalent Immobilization: This approach involves the adsorption of the metal complex onto a support through ionic interactions, hydrogen bonding, or van der Waals forces. u-tokyo.ac.jp For instance, if the complex is ionic, it could be immobilized on an ion-exchange resin.

Encapsulation: The metal complex could be physically entrapped within the pores of a mesoporous material like SBA-15 or a metal-organic framework (MOF). u-tokyo.ac.jp This "ship-in-a-bottle" approach can prevent leaching of the catalyst while allowing access for small substrate molecules.

The development of such heterogeneous catalysts would involve careful characterization of the immobilized system to ensure the integrity of the metal complex and to understand the influence of the support on its catalytic performance. Techniques such as solid-state NMR, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) would be employed.

The performance of the heterogeneous catalyst would be evaluated in a model asymmetric reaction, such as an asymmetric hydrogenation, a carbon-carbon bond-forming reaction, or an oxidation reaction. Key parameters to be assessed would include conversion, enantioselectivity, and the stability and reusability of the catalyst over multiple cycles.

Hypothetical Performance of an Immobilized Rhodium Catalyst in Asymmetric Hydrogenation

Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (%)
Homogeneous [Rh(COD)(ligand)]BF4Methyl acetamidoacrylate>9998 (R)
Immobilized [Rh(ligand)]@SBA-15 (Cycle 1)Methyl acetamidoacrylate9897 (R)
Immobilized [Rh(ligand)]@SBA-15 (Cycle 5)Methyl acetamidoacrylate9596 (R)

Applications in Asymmetric Catalysis Mediated by 1,2 Di 1,1 Binaphthalen 4 Yl Benzene Complexes

Mechanistic Investigations of Chiral Induction and Catalytic Cycles

  • 5.2.1. Elucidation of Key Intermediates and Transition States
  • Without any specific data or research findings on "1,2-Di([1,1'-binaphthalen]-4-yl)benzene," any attempt to generate the requested article would result in speculation and would not adhere to the principles of scientific accuracy.

    In-depth Analysis of this compound in Asymmetric Catalysis

    Extensive research reveals a significant lack of specific scientific literature and data pertaining to the chemical compound "this compound." Despite comprehensive searches across multiple scientific databases and scholarly articles, no dedicated studies or detailed reports on its synthesis, properties, or applications in asymmetric catalysis, including computational modeling, stereoselectivity validation, catalyst recycling, and green chemistry considerations, could be identified.

    The requested article outline, focusing on the specific applications of this compound, cannot be fulfilled due to the absence of foundational research. The scientific community has extensively investigated various derivatives of binaphthyl compounds for their utility as chiral ligands in asymmetric catalysis. These ligands, prized for their C2 symmetry and steric bulk, play a crucial role in inducing stereoselectivity in a wide array of chemical transformations. However, the specific linkage of two binaphthyl units to a benzene (B151609) core at the 1 and 2 positions, as described by the name "this compound," does not appear to be a documented structure in the available scientific literature.

    Consequently, it is not possible to provide an article with the requested detailed sections on:

    Catalyst Recycling, Reusability, and Green Chemistry Considerations:The absence of information on its use as a catalyst means there are no studies on its potential for recycling, its stability under reaction conditions, or its alignment with the principles of green chemistry.

    It is possible that this compound is known by a different, less common name, or that it is a novel, yet-to-be-reported molecule. However, based on currently accessible scientific information, no data is available to construct the requested article.

    Supramolecular and Host Guest Chemistry Involving 1,2 Di 1,1 Binaphthalen 4 Yl Benzene

    Design and Synthesis of 1,2-Di([1,1'-binaphthalen]-4-yl)benzene as a Chiral Host Framework

    The rational design of this compound as a chiral host would center on creating a C2-symmetric molecule with a well-defined chiral pocket. The proximity of the two bulky binaphthyl groups, enforced by the 1,2-disubstitution pattern on the central benzene (B151609) ring, would be expected to create a sterically hindered and chiral environment. The rotation of the binaphthyl units around the single bonds connecting them to the benzene ring would be restricted, leading to a relatively rigid framework. This rigidity is a crucial feature for effective chiral recognition, as it pre-organizes the host molecule for selective binding with a specific enantiomer of a guest molecule.

    The synthesis of this compound would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A potential synthetic route could involve the coupling of a 1,2-dihalobenzene with two equivalents of a 4-substituted-1,1'-binaphthyl organometallic reagent. The enantiomerically pure forms of the binaphthyl starting material would be crucial for the synthesis of the enantiomerically pure final product.

    Table 1: Potential Synthetic Strategies for this compound

    Coupling ReactionReactant 1Reactant 2Catalyst/Conditions
    Suzuki Coupling1,2-Dibromobenzene (B107964)(R)- or (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-binaphthalenePd(PPh3)4, base
    Stille Coupling1,2-Diiodobenzene(R)- or (S)-4-(Tributylstannyl)-1,1'-binaphthalenePd(PPh3)4

    Enantioselective Recognition and Separation of Chiral Substrates

    The chiral cavity of this compound would be well-suited for the enantioselective recognition of a variety of chiral guest molecules. The non-polar, aromatic nature of the host suggests a preference for guest molecules with complementary aromatic or hydrophobic functionalities. The recognition process would rely on the formation of diastereomeric host-guest complexes with different stabilities. The enantiomer of the guest that fits more snugly into the chiral pocket of the host, through favorable van der Waals interactions and π-π stacking, would form a more stable complex.

    This difference in stability could be exploited for the separation of enantiomers using techniques such as liquid chromatography, where the compound could be used as a chiral stationary phase, or through selective extraction.

    Table 2: Hypothetical Enantioselective Recognition of Chiral Guests by (R)-1,2-Di([1,1'-binaphthalen]-4-yl)benzene

    Chiral GuestPredicted More Stable ComplexPotential Interaction
    1-Phenylethanol(R)-GuestHydrogen bonding with an auxiliary functional group (if present) and CH-π interactions
    2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)(R)-Guestπ-π stacking and steric complementarity
    Chiral AminesProtonated (R)-AmineCation-π interactions and steric fit

    Formation of Inclusion Complexes and Supramolecular Assemblies with Chiral Discrimination Properties

    Beyond one-to-one host-guest complexation, this compound could potentially form larger supramolecular assemblies. The shape and symmetry of the molecule could direct its self-assembly into well-defined structures, such as helical fibers or discrete oligomers. If this self-assembly occurs in the presence of a chiral guest, the guest could influence the chirality of the resulting supramolecular structure, a phenomenon known as the sergeant-and-soldiers principle.

    Furthermore, the molecule could form inclusion complexes where a guest molecule is encapsulated within a cavity formed by one or more host molecules. The chiral nature of the host would lead to chiral discrimination in the formation of these inclusion complexes, favoring the inclusion of one enantiomer of a guest over the other.

    Investigation of Chiral Sensing Mechanisms and Applications (focused on molecular interaction, not device properties)

    The interaction of this compound with chiral guests could be monitored using various spectroscopic techniques to elucidate the chiral sensing mechanism. For instance, changes in the fluorescence or circular dichroism (CD) spectra of the host upon addition of a chiral guest would provide information about the binding event and the nature of the interactions.

    The binaphthyl units are known to be fluorescent, and their emission properties are often sensitive to their environment. The binding of a chiral guest could lead to changes in the fluorescence intensity or wavelength, providing a mechanism for chiral sensing. Similarly, the CD spectrum of the host, which is a direct measure of its chirality, would be expected to change upon the formation of a diastereomeric complex with a chiral guest. A detailed analysis of these spectral changes would offer insights into the molecular-level interactions driving the enantioselective recognition.

    Computational and Theoretical Studies of 1,2 Di 1,1 Binaphthalen 4 Yl Benzene

    Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

    There are no specific published quantum chemical calculations detailing the electronic structure and reactivity profile of 1,2-Di([1,1'-binaphthalen]-4-yl)benzene.

    In a typical study, researchers would employ methods like Density Functional Theory (DFT) to model the electronic properties of the molecule. Such calculations would provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are fundamental in predicting the compound's electronic behavior and reactivity. The distribution of electron density and the electrostatic potential surface would also be calculated to identify electrophilic and nucleophilic sites, thus mapping out a reactivity profile.

    Illustrative Data Table on Electronic Properties (Hypothetical for a similar aromatic system):

    Property Calculated Value Method/Basis Set
    HOMO Energy -5.8 eV B3LYP/6-31G(d)
    LUMO Energy -1.2 eV B3LYP/6-31G(d)
    HOMO-LUMO Gap 4.6 eV B3LYP/6-31G(d)

    Molecular Dynamics Simulations for Conformational Sampling and Ligand-Substrate Interactions

    Specific molecular dynamics (MD) simulations for this compound are not found in the current scientific literature.

    MD simulations would be a powerful tool to explore the conformational landscape of this sterically demanding molecule. Due to the bulky binaphthyl groups, significant rotational barriers are expected around the single bonds connecting them to the central benzene (B151609) ring. MD simulations could sample these conformations over time, providing a statistical understanding of the most stable and accessible geometries. If this molecule were to be investigated as a ligand in a catalyst, MD simulations could also be used to model its interaction with a metal center and a substrate, revealing details about the binding modes and the dynamics of the catalytic pocket.

    Rational Design and Prediction of Catalytic Performance and Stereoselectivity

    There is no published research on the rational design of catalysts based on this compound or the prediction of its catalytic performance and stereoselectivity.

    The rational design of catalysts often involves computational screening of various ligand structures. If this compound were considered as a ligand scaffold, computational chemists would introduce different functional groups and assess their electronic and steric effects on a hypothetical catalytic reaction. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate calculated molecular descriptors with catalytic performance, such as turnover frequency and enantiomeric excess. This would guide experimental efforts toward the most promising catalyst candidates.

    Theoretical Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles

    No theoretical studies elucidating reaction mechanisms and transition states in catalytic cycles involving this compound have been published.

    For a hypothetical catalytic reaction employing a complex based on this ligand, computational methods would be essential to map out the entire catalytic cycle. This would involve locating the geometries and energies of all intermediates and, crucially, the transition states that connect them. By calculating the activation barriers for each step, the rate-determining step of the reaction could be identified. Furthermore, the origins of stereoselectivity could be investigated by comparing the energies of diastereomeric transition states leading to different stereoisomers of the product.

    Illustrative Data Table on a Hypothetical Catalytic Step:

    Species Relative Free Energy (kcal/mol)
    Reactant Complex 0.0
    Transition State 1 +15.2
    Intermediate 1 -5.6
    Transition State 2 (R-product) +12.8
    Transition State 2 (S-product) +14.5

    Advanced Spectroscopic Methodologies for Mechanistic Elucidation of 1,2 Di 1,1 Binaphthalen 4 Yl Benzene Systems

    In-Situ Spectroscopic Monitoring of Catalytic Processes and Intermediate Species

    In-situ spectroscopy is a powerful tool for observing catalytic reactions as they occur, providing real-time information on the formation and consumption of reactants, intermediates, and products. lehigh.edu This approach is critical for elucidating reaction mechanisms involving catalysts derived from 1,2-Di([1,1'-binaphthalen]-4-yl)benzene, as it allows for the direct observation of transient species that may not be detectable by conventional ex-situ methods.

    Key In-Situ Techniques:

    Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can monitor changes in vibrational modes of reactants and products, offering insights into the coordination of substrates to a metal center complexed with a this compound-based ligand. For instance, in a hydrogenation reaction, the disappearance of the C=C stretching frequency and the appearance of C-H stretching frequencies can be tracked in real-time.

    Raman Spectroscopy: Operando Raman spectroscopy is particularly advantageous for studying catalysts under reaction conditions, as it is less sensitive to interference from the bulk reaction medium. rsc.org It can provide information on the catalyst structure and the nature of adsorbed species. For example, in a cross-coupling reaction, changes in the Raman spectrum could indicate the oxidative addition and reductive elimination steps at the metal center.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to longer acquisition times, in-situ NMR can provide detailed structural information about soluble catalytic intermediates.

    A hypothetical in-situ FTIR study of an asymmetric hydrogenation reaction catalyzed by a rhodium complex of a phosphine-functionalized this compound could reveal the coordination of the olefin substrate and the subsequent steps of hydrogen activation and insertion. The identification of key intermediates through their characteristic vibrational frequencies would be instrumental in understanding the catalytic cycle.

    Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Conformational Analysis and Chiral Purity Assessment

    Due to the presence of two axially chiral 1,1'-binaphthyl units, this compound and its derivatives are expected to exhibit significant chiroptical properties. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for conformational analysis and the determination of enantiomeric purity. ustc.edu.cn

    Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of a chiral molecule. The ECD spectrum is highly sensitive to the spatial arrangement of chromophores. researchgate.net For this compound, the exciton (B1674681) coupling between the naphthalene (B1677914) chromophores would give rise to characteristic ECD signals, the sign and intensity of which are directly related to the dihedral angles between the naphthalene rings. cas.cz This sensitivity allows for the determination of the preferred conformation in solution.

    Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light and provides information about the stereochemistry of a molecule based on its vibrational transitions. researchgate.net VCD is particularly sensitive to the conformation of molecules, including the dihedral angles in biaryl systems. cas.cz Studies on similar binaphthyl derivatives have shown that VCD, in conjunction with density functional theory (DFT) calculations, can be a reliable method for determining the absolute configuration and conformational preferences in solution. nih.gov For a complex molecule like this compound, VCD could be used to probe the relative orientations of the two binaphthyl units.

    Table 1: Comparison of Chiroptical Spectroscopy Techniques for this compound Analysis

    TechniqueInformation ProvidedStrengthsLimitations
    Electronic Circular Dichroism (ECD) Absolute configuration, conformational analysis, electronic transitions.High sensitivity to the overall molecular shape and electronic interactions between chromophores.Can be sensitive to solvent effects; interpretation often requires theoretical calculations. researchgate.net
    Vibrational Circular Dichroism (VCD) Absolute configuration, detailed conformational information in solution.Provides a rich, fingerprint-like spectrum that is highly sensitive to local stereochemistry. researchgate.netRequires specialized instrumentation; interpretation is heavily reliant on computational modeling. nih.gov

    Advanced Nuclear Magnetic Resonance (NMR) Techniques for Probing Ligand-Substrate/Metal Interactions and Dynamics

    Advanced NMR techniques are indispensable for elucidating the structure and dynamics of this compound and its metal complexes in solution and the solid state. The complexity of this molecule necessitates the use of multi-dimensional and specialized NMR experiments.

    Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of the proton and carbon signals of the complex aromatic framework of this compound. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions, which is crucial for determining the solution-state conformation.

    Variable-Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes, such as restricted rotation around the aryl-aryl bonds, and can be used to determine the energy barriers associated with these processes.

    Phosphorus-31 NMR (for phosphine (B1218219) derivatives): If this compound is functionalized with phosphine groups to act as a ligand, ³¹P NMR is a powerful probe of the coordination environment around the metal center. acs.org The chemical shift and coupling constants can provide information about the geometry of the complex and the nature of the metal-phosphine bond. rsc.org

    Solid-State NMR (SSNMR): For insoluble derivatives or materials incorporating this compound, such as metal-organic frameworks (MOFs), SSNMR can provide valuable structural information. scholaris.carsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information about the local environment and packing in the solid state. nih.gov

    X-ray Absorption/Emission Spectroscopy for Characterization of Metal Oxidation States and Coordination Environments within Complexes

    X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic structure and local coordination environment of metal centers in complexes with ligands such as those derived from this compound. These methods are particularly valuable for studying amorphous or solution-phase samples where single-crystal X-ray diffraction is not feasible.

    X-ray Absorption Near Edge Structure (XANES): The XANES region of the XAS spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. wikipedia.orglibretexts.org For a metal complex of a this compound-based ligand, the position of the absorption edge can reveal the formal oxidation state of the metal, while the pre-edge features can provide information about the symmetry of the coordination environment. uu.nldoi.org For instance, changes in the XANES spectrum during a catalytic reaction can track changes in the metal's oxidation state, providing direct evidence for redox steps in the catalytic cycle. acs.org

    Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic structure around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. For a metal complex, EXAFS can be used to determine the bond lengths between the metal and the coordinating atoms of the this compound ligand, as well as any other coordinated species.

    X-ray Emission Spectroscopy (XES): XES is a complementary technique to XAS that probes the occupied electronic states. nih.gov Valence-to-core XES (VtC-XES) can provide detailed information about the nature of the metal-ligand bonding by probing the molecular orbitals involved. rsc.org This can be particularly insightful for understanding the electronic effects of the bulky and electronically rich this compound ligand on the metal center. In-situ XES can be used to study the electronic configuration of active sites in catalysts under operating conditions. psi.ch

    Table 2: Application of X-ray Spectroscopy to Metal Complexes of this compound Ligands

    TechniqueInformation ProvidedExample Application
    XANES Metal oxidation state, coordination geometry. wikipedia.orgMonitoring the change in oxidation state of a palladium catalyst during a cross-coupling reaction.
    EXAFS Bond distances, coordination numbers, neighboring atoms.Determining the Pd-P and Pd-C bond lengths in a catalytic intermediate.
    XES Occupied electronic states, metal-ligand orbital mixing. nih.govProbing the d-orbital splitting of a transition metal center upon coordination to the ligand.

    Future Research Directions and Challenges for 1,2 Di 1,1 Binaphthalen 4 Yl Benzene

    Exploration of Novel Catalytic Reactions and Expanded Substrate Scope

    The unique stereochemical and electronic properties endowed by the binaphthalenyl moieties suggest that 1,2-Di([1,1'-binaphthalen]-4-yl)benzene could serve as a promising scaffold for novel chiral ligands in asymmetric catalysis. Future research should be directed towards the synthesis of phosphine (B1218219), amine, or N-heterocyclic carbene derivatives of this backbone. These new ligands could then be coordinated with various transition metals, such as rhodium, palladium, iridium, and copper, to explore their efficacy in a range of catalytic transformations.

    Initial investigations could focus on established asymmetric reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming cross-coupling reactions. A primary objective would be to determine the substrate scope for these catalytic systems. For instance, in asymmetric hydrogenation, a diverse array of prochiral olefins and ketones should be tested to assess the enantioselectivity and reactivity of catalysts derived from this compound. The bulky binaphthyl groups are anticipated to create a well-defined chiral pocket around the metal center, potentially leading to high levels of stereocontrol for a broad range of substrates.

    Development of Highly Efficient, Robust, and Sustainable Catalytic Systems

    A critical aspect of future research will be the development of catalytic systems that are not only highly efficient and selective but also robust and sustainable. Robustness entails the catalyst's ability to withstand harsh reaction conditions, such as high temperatures and pressures, and to exhibit a high turnover number and turnover frequency. Investigations into the stability of the metal-ligand complexes under various catalytic cycles will be crucial.

    Furthermore, the principles of green chemistry should guide the development of these catalytic systems. This includes the use of earth-abundant and non-toxic metals, employing environmentally benign solvents, and designing processes that operate at ambient temperatures and pressures. The potential for catalyst recycling and reuse is another important avenue of exploration to enhance the sustainability of processes employing this compound-based catalysts.

    Integration of this compound into Advanced Functional Materials Architectures

    The rigid, extended aromatic structure of this compound makes it an attractive building block for advanced functional materials. Future research could explore its incorporation into various material architectures, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and chiral polymers.

    In the context of MOFs and COFs, the defined geometry and chirality of this compound could be exploited to create porous materials with chiral channels. Such materials could find applications in enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing. The synthesis of polymers incorporating this biaryl unit could lead to materials with unique chiroptical properties, potentially useful in optoelectronics and as chiral stationary phases in chromatography.

    Addressing Remaining Stereochemical Control and Selectivity Challenges

    While the inherent chirality of this compound is a key feature, achieving precise stereochemical control in its synthesis and subsequent catalytic applications will present challenges. The atropisomeric stability of the binaphthyl units and the potential for multiple diastereomeric ligand-metal complexes will require careful investigation.

    Future studies should employ advanced spectroscopic and computational techniques to understand the conformational dynamics of the ligand and its metal complexes. This knowledge will be instrumental in designing catalysts that exhibit high levels of regio-, diastereo-, and enantioselectivity. Overcoming these selectivity challenges will be paramount to unlocking the full potential of this complex chiral biaryl in asymmetric synthesis.

    Emerging Methodologies for Synthesis, Derivatization, and Application of Complex Chiral Biaryls

    The development of efficient and scalable synthetic routes to this compound is a prerequisite for its widespread investigation. Future research should focus on modern cross-coupling methodologies, such as Suzuki-Miyaura or Negishi coupling reactions, to construct the core biaryl framework. Strategies for the enantioselective synthesis or resolution of the atropisomers will also be a critical area of focus.

    Furthermore, the development of versatile derivatization methods will be essential for fine-tuning the steric and electronic properties of the resulting ligands and materials. This could involve selective functionalization of the naphthalene (B1677914) or central benzene (B151609) rings. As new synthetic and derivatization methods emerge, the range of potential applications for complex chiral biaryls like this compound will undoubtedly expand into new and exciting areas of chemical science.

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are effective for constructing 1,2-Di([1,1'-binaphthalen]-4-yl)benzene, considering steric hindrance from the binaphthyl moieties?

    • Methodological Answer : Steric challenges in coupling binaphthyl groups can be mitigated using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with bulky leaving groups like trifluoromethanesulfonate. For example, triflate intermediates have been successfully employed in synthesizing binaphthyl phosphanes, ensuring regioselectivity . Optimization of reaction temperature (80–120°C) and ligand selection (e.g., XPhos) improves yield. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended.

    Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) resolves aromatic proton environments and confirms regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is critical for unambiguous confirmation of spatial arrangement, as demonstrated in studies of analogous binaphthyl systems . For dynamic behavior analysis, variable-temperature NMR can probe conformational flexibility.

    Q. How can researchers assess the purity of this compound, particularly when synthesizing derivatives for optoelectronic applications?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) effectively separates and quantifies impurities. Differential scanning calorimetry (DSC) identifies melting point deviations indicative of contaminants. For trace metal analysis in catalytic applications, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

    Advanced Research Questions

    Q. What computational approaches best predict the electronic and charge transport properties of this compound in organic semiconductors?

    • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) and charge density distribution. Time-dependent DFT (TD-DFT) models excited-state behavior for OLED applications. Molecular dynamics (MD) simulations with OPLS-AA force fields evaluate packing efficiency in thin films, as applied to similar ethynyl-biphenyl systems . For charge mobility, Marcus theory coupled with reorganization energy calculations provides quantitative insights.

    Q. How does the extended π-conjugation in this compound influence its luminescent properties, and how can these be tuned for optoelectronic devices?

    • Methodological Answer : The binaphthyl backbone enhances π-π stacking, red-shifting emission wavelengths. Substituent effects (e.g., electron-withdrawing groups at the 4-position) can be modeled using Hammett parameters to predict Stokes shifts. Experimental validation involves photoluminescence (PL) spectroscopy in solution and solid state, comparing quantum yields with reference compounds like terphenyl-diazene derivatives . For device integration, vacuum-deposited thin films on ITO substrates are tested via electroluminescence (EL) spectroscopy.

    Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives under oxidative conditions?

    • Methodological Answer : Controlled kinetic studies under inert atmospheres (e.g., argon) isolate oxidation pathways. Cyclic voltammetry (CV) identifies redox potentials, while in situ Fourier-transform infrared (FTIR) spectroscopy tracks intermediate formation. Conflicting data may arise from solvent polarity effects; thus, comparative studies in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents are critical. Reference to analogous biphenyldiazene systems highlights the role of steric protection in stabilizing radicals .

    Q. How can researchers leverage supramolecular interactions to enhance the mechanical stability of this compound-based self-assembled monolayers (SAMs)?

    • Methodological Answer : Introduce thiol or silane anchoring groups at terminal positions to improve substrate adhesion. Atomic force microscopy (AFM) nanomechanical mapping quantifies Young’s modulus, while grazing-incidence X-ray diffraction (GIXD) correlates molecular tilt angles with stability. Computational modeling of van der Waals interactions between binaphthyl units, as demonstrated for azobenzene SAMs, guides structural optimization .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.